

# Spectroscopic data for 6-Bromo-3-methylbenzofuran (NMR, IR, MS)

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## Compound of Interest

Compound Name: 6-Bromo-3-methylbenzofuran

Cat. No.: B3035550

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An In-Depth Technical Guide to the Spectroscopic Characterization of **6-Bromo-3-methylbenzofuran**

## Foreword: The Imperative of Spectroscopic Diligence

In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. The benzofuran scaffold is a privileged heterocyclic motif, appearing in numerous natural products and pharmacologically active compounds.<sup>[1]</sup> The targeted introduction of a bromine atom and a methyl group, as in **6-Bromo-3-methylbenzofuran** (CAS: 33118-86-4), creates a versatile intermediate for further chemical modification.<sup>[2]</sup> Its utility, however, is entirely dependent on the unambiguous confirmation of its structure. The absence of readily available, published experimental spectra for this specific compound necessitates a rigorous, predictive approach grounded in first principles and validated by data from analogous structures.

This guide provides a comprehensive analysis of the expected spectroscopic data for **6-Bromo-3-methylbenzofuran**. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the process of spectral interpretation, explain the rationale behind analytical choices, and establish a self-validating framework for researchers. The data herein are predicted based on established principles of spectroscopy and computational models, cross-referenced with empirical data from structurally similar compounds. This

document serves as both a predictive reference and a methodological guide for scientists working with this or related molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For **6-Bromo-3-methylbenzofuran**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide definitive information on the substitution pattern and the electronic environment of each atom.

### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The chemical shifts ( $\delta$ ) are predicted for a solution in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard.[3] Predictions are derived from computational models and comparison with known benzofuran analogs.[4][5]

Table 1: Predicted NMR Spectroscopic Data for **6-Bromo-3-methylbenzofuran**

Assignment	<sup>1</sup> H NMR (Predicted) <b>δ (ppm), Multiplicity, Coupling Constant J (Hz)</b>	<sup>13</sup> C NMR (Predicted) <b>δ (ppm)</b>	Rationale for Prediction
H-2	7.45 (q, J ≈ 1.0)	-	The proton at position 2 is coupled to the methyl group protons at position 3, resulting in a narrow quartet. Its chemical shift is in the typical range for protons on the furan ring of a benzofuran.
-CH <sub>3</sub>	2.20 (d, J ≈ 1.0)	9.5	The methyl protons are coupled to H-2, resulting in a doublet. The upfield shift is characteristic of a methyl group on an electron-rich furan ring. The corresponding carbon signal is also shifted significantly upfield.
H-4	7.55 (d, J ≈ 8.5)	124.0	This aromatic proton shows a standard ortho-coupling to H-5. Its downfield shift is influenced by the adjacent oxygen atom of the furan ring.
H-5	7.30 (dd, J ≈ 8.5, 1.8)	126.5	H-5 is split by H-4 (ortho-coupling) and H-7 (meta-coupling),

resulting in a doublet of doublets.

H-7 shows a small meta-coupling to H-5. The significant downfield shift is due to the deshielding effect of the adjacent bromine atom.

Vinylic carbon adjacent to the oxygen atom; its chemical shift is characteristically downfield.

Vinylic carbon bearing the methyl group.

Bridgehead carbon, part of the aromatic system.

Aromatic CH carbon.

Aromatic CH carbon.

Aromatic carbon directly bonded to the electronegative bromine, causing a characteristic shift.<sup>[6]</sup>

Aromatic CH carbon adjacent to the C-Br bond.

Bridgehead carbon bonded to the furan oxygen, resulting in a

significant downfield  
shift.

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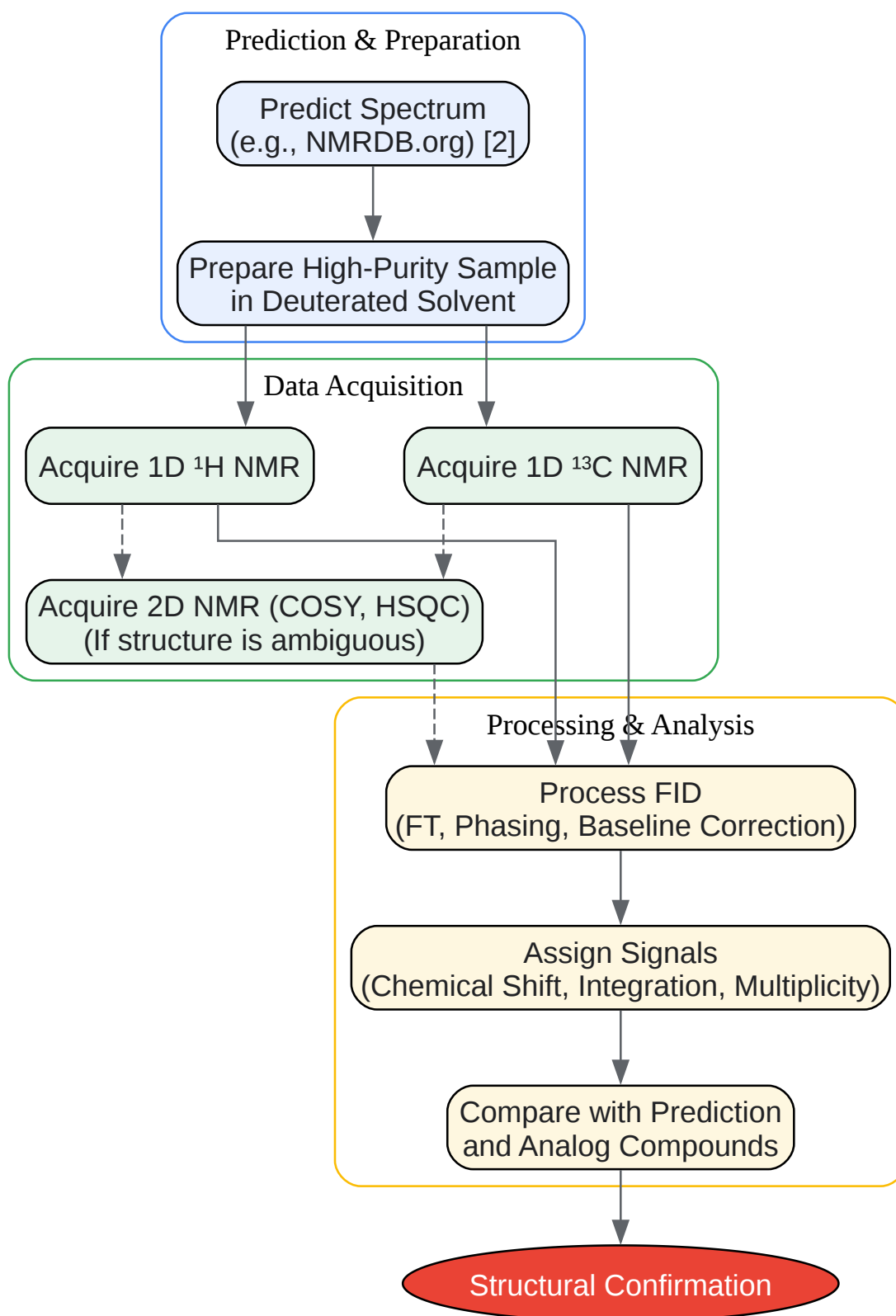
## Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

- Sample Preparation: Dissolve ~10-15 mg of **6-Bromo-3-methylbenzofuran** (purity >98%) in ~0.6 mL of CDCl<sub>3</sub> containing 0.03% (v/v) TMS. The use of a deuterated solvent is critical to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.[7]
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard single-pulse experiment.
  - Set a spectral width of 16 ppm, centered at approximately 6 ppm.
  - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
  - Acquire 16 scans to ensure a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
  - Set a spectral width of 240 ppm, centered at approximately 120 ppm.
  - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
  - Acquire at least 1024 scans due to the low natural abundance of the <sup>13</sup>C isotope.[8]
- Data Processing: Apply an exponential multiplying factor (line broadening of 0.3 Hz for <sup>1</sup>H, 1.0 Hz for <sup>13</sup>C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

## Logical Workflow for NMR Analysis

The process of analyzing NMR data follows a logical sequence from initial prediction to final structural confirmation.



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Caption: Workflow for NMR-based structural elucidation.

# Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.

## Predicted IR Absorption Data

The following table summarizes the predicted characteristic vibrational frequencies for **6-Bromo-3-methylbenzofuran**.

Table 2: Predicted IR Absorption Bands



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Expected Intensity	Interpretation
3100-3000	C-H stretch (aromatic & vinylic)	Medium	Confirms the presence of the benzofuran ring system.
2920	C-H stretch (methyl)	Medium-Weak	Indicates the aliphatic C-H bonds of the methyl group.
1610, 1580, 1470	C=C stretch (aromatic ring)	Strong-Medium	These absorptions are characteristic of the benzene portion of the molecule.
1250	C-O-C stretch (aryl ether)	Strong	A strong band in this region is a key indicator of the furan ether linkage. <sup>[9]</sup>
880, 810	C-H bend (out-of-plane)	Strong	The pattern of these bands can help confirm the substitution pattern on the benzene ring.
~600	C-Br stretch	Medium-Weak	The presence of a carbon-bromine bond is indicated by absorption in the low-frequency region.

## Experimental Protocol: IR Data Acquisition

- Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for liquid samples as it requires minimal sample preparation.

- Sample Application: Apply a single drop of neat **6-Bromo-3-methylbenzofuran** liquid directly onto the ATR crystal.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add 32 scans to achieve an excellent signal-to-noise ratio.
- Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For **6-Bromo-3-methylbenzofuran**, the presence of bromine provides a highly distinctive isotopic signature.

## Predicted Mass Spectrometry Data (Electron Ionization)

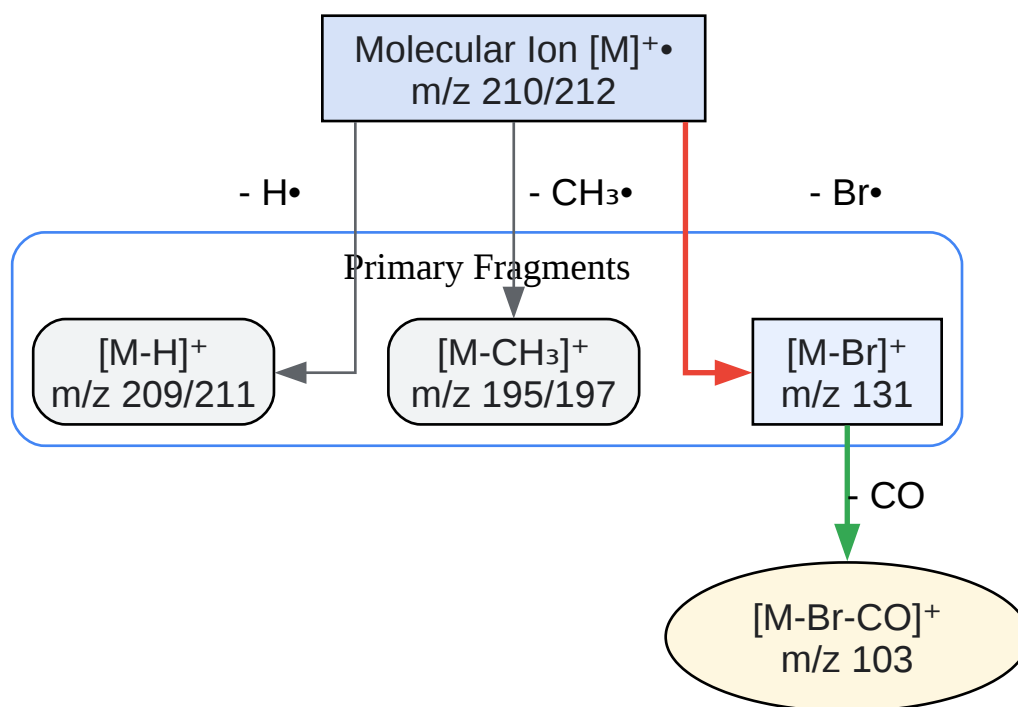
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a structural fingerprint.

Table 3: Predicted Major Mass Fragments and Their Interpretation

m/z (mass-to-charge)	Proposed Fragment	Interpretation
210 / 212	$[M]^{+\bullet}$ (Molecular Ion)	The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ). <a href="#">[10]</a> This confirms the molecular formula $\text{C}_9\text{H}_7\text{BrO}$ .
209 / 211	$[M-\text{H}]^+$	Loss of a hydrogen radical, a common fragmentation for aromatic compounds. This is particularly noted in 3-substituted benzofurans. <a href="#">[11]</a>
195 / 197	$[M-\text{CH}_3]^+$	Loss of the methyl group radical from the molecular ion.
131	$[M-\text{Br}]^+$	Loss of the bromine radical, resulting in the 3-methylbenzofuran cation. This is a very common and expected fragmentation.
103	$[M-\text{Br}-\text{CO}]^+$	Subsequent loss of a carbon monoxide (CO) molecule from the $[M-\text{Br}]^+$ fragment, a characteristic fragmentation pathway for benzofurans. <a href="#">[12]</a>

## Logical Workflow: Fragmentation Pathway

The high-energy electron beam in an EI source initiates a cascade of fragmentation events that can be logically mapped.



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Caption: Predicted major fragmentation pathway for **6-Bromo-3-methylbenzofuran** under EI conditions.

## Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing this compound, as it ensures sample purity prior to mass analysis.

- Sample Preparation: Prepare a dilute solution of **6-Bromo-3-methylbenzofuran** (~100  $\mu\text{g/mL}$ ) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
- GC Method:
  - Column: Use a standard nonpolar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
  - Injection: Inject 1  $\mu\text{L}$  of the sample solution with a split ratio of 50:1.

- Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
- MS Method:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

## Conclusion

The structural characterization of **6-Bromo-3-methylbenzofuran** can be confidently achieved through a synergistic application of NMR, IR, and MS. While this guide is based on predictive data, it provides a robust framework for what researchers should expect to observe. The key identifying features are: the distinctive four-proton aromatic system and methyl group signals in the  $^1\text{H}$  NMR; the nine unique carbon signals in the  $^{13}\text{C}$  NMR; a strong aryl ether C-O stretch in the IR; and the characteristic Br isotopic pattern in the mass spectrum, followed by the loss of Br and CO. Adherence to the outlined protocols will ensure the generation of high-quality, reliable data for the definitive confirmation of this valuable chemical intermediate.

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